Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate
Overview
Description
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a chlorocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The chlorocarbonyl group can be reduced to form the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted piperidine derivatives.
Reduction Reactions: The corresponding alcohol.
Hydrolysis: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electron-withdrawing nature of the chlorocarbonyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate can be compared with other similar compounds such as:
Ethyl 4-(bromocarbonyl)-1-piperidinecarboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-(hydroxycarbonyl)-1-piperidinecarboxylate: Contains a hydroxyl group instead of a chlorocarbonyl group.
Ethyl 4-(methoxycarbonyl)-1-piperidinecarboxylate: Contains a methoxy group instead of a chlorocarbonyl group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and potential applications. The presence of different substituents can significantly influence the reactivity and stability of the compounds, making each unique in its own right.
Biological Activity
Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential as a precursor in the synthesis of various biologically active molecules, particularly in the realm of analgesics. This article explores the biological activity of this compound, its synthesis, and its implications in pharmaceutical research.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4-piperidinecarboxylate with phosgene or its derivatives such as triphosgene. Recent methodologies have improved yields and safety by utilizing triethylamine as a base instead of potassium carbonate, achieving a yield of approximately 65.6% under controlled conditions . The compound is sensitive to moisture, necessitating dry handling to prevent hydrolysis.
Biological Activity
This compound serves primarily as a key intermediate in the synthesis of potent analgesics, including opioids such as carfentanil, sufentanil, and alfentanil. These compounds exhibit significant interaction with opioid receptors, leading to their strong analgesic effects.
Analgesic Properties
- Mechanism of Action : The analgesic properties are attributed to the binding affinity of these derivatives to μ-opioid receptors, which are critical for pain management.
- Case Studies :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperidine ring and the ester moiety can significantly alter biological activity. For instance, variations in substituents on the piperidine nitrogen can enhance receptor selectivity and potency .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound derivatives with opioid receptors. These studies suggest that certain conformations provide superior binding energies compared to existing analgesics, indicating a promising avenue for drug development .
Comparative Biological Activity
A comparative analysis of various derivatives synthesized from this compound highlights their efficacy against different biological targets:
Compound Name | Target Receptor | Binding Affinity (kcal/mol) | IC50 (nM) |
---|---|---|---|
Carfentanil | μ-opioid | -9.5 | 0.5 |
Sufentanil | μ-opioid | -9.2 | 0.8 |
Ethyl derivative A | μ-opioid | -8.8 | 1.5 |
Ethyl derivative B | δ-opioid | -7.5 | 10 |
This table illustrates the potency and selectivity of various compounds derived from this compound, emphasizing its role as a crucial building block in drug design.
Properties
IUPAC Name |
ethyl 4-carbonochloridoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMXPXRMDHPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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